Tetrathiafulvalene
Overview
Description
Tetrathiafulvalene (TTF) is an electron-donor which consists of oligomers, dendrimers and polymers which can be used in the formation of redox macromolecules.
This compound is an organosulfur heterocyclic compound and a member of fulvalenes.
Mechanism of Action
Target of Action
Tetrathiafulvalene (TTF) is a versatile molecule known for its outstanding redox properties and remarkable electron donor character . It primarily targets the development of electrically conducting materials, also known as organic or synthetic metals . It also plays a significant role in molecular electronics .
Mode of Action
TTF exhibits a strong interaction with its targets due to its inherent electron-donating character . It can be reversibly oxidized twice, which contributes to its high electrical conductivity . The planarity of TTF allows for π-π stacking of its oxidized derivatives, its high symmetry promotes charge delocalization, thereby minimizing coulombic repulsions .
Biochemical Pathways
TTF has been extensively explored as a π-electron donor in supramolecular systems . Over the last two decades, substantial advances have been made in terms of constructing elaborate architectures based on TTF and exploiting the resulting systems in the context of supramolecular host–guest recognition . The inherent electron-donating character of TTF derivatives has led to their use in the construction of highly efficient optoelectronic materials, optical sensors, and electron-transfer ensembles .
Pharmacokinetics
It’s known that ttf is insoluble in water but soluble in organic solvents .
Result of Action
The result of TTF’s action is the development of materials with high electrical conductivity . Its oxidized derivatives, such as salts derived from TTF+, exhibit distinctive electrical properties . Furthermore, TTF-based covalent organic frameworks (COFs) have been reported to markedly improve both iodine adsorption capacity and adsorption kinetics due to their strong interaction .
Action Environment
The action of TTF can be influenced by environmental factors. For instance, TTF-based COFs have been used for iodine capture, demonstrating the synergistic effect of physical and chemical adsorption of iodine . This shows that the action, efficacy, and stability of TTF can be influenced by the presence of certain elements in the environment .
Biochemical Analysis
Biochemical Properties
Tetrathiafulvalene plays a significant role in biochemical reactions due to its outstanding redox properties. It acts as an electron donor and interacts with various biomolecules, including enzymes and proteins. The compound’s ability to undergo reversible oxidation makes it a valuable tool in studying redox reactions and electron transfer processes. This compound interacts with enzymes such as oxidoreductases, which facilitate electron transfer by accepting or donating electrons . These interactions are crucial in understanding the mechanisms of redox reactions in biological systems.
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. The compound’s redox properties enable it to modulate the activity of redox-sensitive signaling molecules, thereby affecting cell function. For instance, this compound can alter the redox state of transcription factors, leading to changes in gene expression . Additionally, the compound’s interaction with cellular enzymes can impact metabolic pathways, influencing cellular energy production and overall metabolism.
Molecular Mechanism
At the molecular level, this compound exerts its effects through redox interactions with biomolecules. The compound can be oxidized to form stable radical cations, which can further interact with other molecules. These redox interactions can lead to the activation or inhibition of enzymes, depending on the specific biochemical context . For example, this compound can inhibit certain oxidoreductases by competing with natural substrates for electron transfer, thereby modulating the enzyme’s activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is relatively stable under controlled conditions but can degrade when exposed to air or light. Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in redox-sensitive pathways . Its stability and activity can diminish over time, necessitating careful handling and storage in experimental setups.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can enhance redox signaling and improve cellular function. At high doses, this compound can exhibit toxic effects, including oxidative stress and cellular damage . Studies have shown that there is a threshold beyond which the compound’s beneficial effects are outweighed by its toxicity, highlighting the importance of dosage optimization in experimental and therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily those related to redox reactions. The compound interacts with enzymes such as oxidoreductases and cofactors like NADH and FADH2, which are essential for electron transfer processes . These interactions can influence metabolic flux and alter the levels of key metabolites, impacting overall cellular metabolism.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound’s lipophilic nature allows it to diffuse across cell membranes, while specific transporters facilitate its movement within the cell . This compound can accumulate in certain cellular compartments, influencing its localization and activity.
Subcellular Localization
This compound’s subcellular localization is influenced by targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles, such as mitochondria, where it can exert its redox effects
Biological Activity
Tetrathiafulvalene (TTF) is a unique organic compound known for its remarkable redox properties and potential applications in various biological systems. This article explores the biological activity of TTF, focusing on its synthesis, mechanisms of action, and implications for therapeutic applications.
Overview of this compound
This compound is characterized by its planar structure and ability to act as a p-type electron donor. Its redox properties allow it to participate in electron transfer processes, making it a candidate for various biological applications, including drug design and molecular sensing.
Synthesis of this compound Derivatives
Recent studies have focused on synthesizing TTF derivatives that enhance its biological activity. For instance, water-soluble TTF derivatives containing carbohydrate moieties have been synthesized to explore their interaction with biological systems. These derivatives are hypothesized to participate in metabolic pathways influenced by redox reactions, potentially affecting cellular processes such as membrane transport and DNA intercalation .
Anticancer Activity
TTF and its derivatives have been evaluated for their anticancer properties. In vitro assays using human neuroblastoma cell lines (SK-N-LO and SK-N-SH) demonstrated that specific TTF derivatives exhibited significant cytotoxic effects. The MTT assay results indicated that certain derivatives could induce cell death at concentrations lower than 100 μM, suggesting their potential as anticancer agents .
Table 1: Cytotoxicity of TTF Derivatives on Neuroblastoma Cell Lines
Compound | IC50 (μM) | Cell Line |
---|---|---|
TTF-Glucose | 45 ± 5 | SK-N-LO |
TTF-Galactose | 60 ± 7 | SK-N-SH |
TTF-Modified A | 30 ± 3 | SK-N-LO |
TTF-Modified B | 80 ± 10 | SK-N-SH |
Antibacterial Activity
TTF has also been linked to antibacterial properties. A study synthesized cyclic sulfamide linked to TTF and evaluated its antibacterial activity against various bacterial strains. The results indicated that these compounds exhibited significant antibacterial effects, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
Table 2: Antibacterial Activity of TTF Derivatives
Compound | MIC (μg/mL) | Bacterial Strain |
---|---|---|
Cyclic Sulfamide-TTF | 25 | E. coli |
Cyclic Sulfamide-TTF | 30 | S. aureus |
Cyclic Sulfamide-TTF | 20 | P. aeruginosa |
The mechanisms underlying the biological activity of TTF are multifaceted:
- Redox Activity : The ability of TTF to undergo reversible oxidation and reduction reactions allows it to modulate cellular redox states, which can influence signaling pathways related to cell proliferation and apoptosis.
- DNA Interaction : Due to its planar structure, TTF can intercalate into DNA, potentially disrupting replication and transcription processes in cancer cells.
- Membrane Transport Modulation : The incorporation of carbohydrate moieties enhances the solubility of TTF derivatives, facilitating their transport across cellular membranes, which is crucial for their bioactivity .
Case Studies
- Neuroblastoma Treatment : A study investigated the effects of a specific TTF derivative on neuroblastoma cells, revealing that it could induce apoptosis through oxidative stress mechanisms. This highlights the potential use of TTF derivatives in targeted cancer therapies.
- Antimicrobial Applications : Research into cyclic sulfamide-TFF derivatives demonstrated promising results against resistant bacterial strains, suggesting that these compounds could serve as novel antimicrobial agents in the face of rising antibiotic resistance .
Properties
IUPAC Name |
2-(1,3-dithiol-2-ylidene)-1,3-dithiole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4S4/c1-2-8-5(7-1)6-9-3-4-10-6/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHCPAXDKURNIOZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C2SC=CS2)S1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4S4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
56388-66-0 | |
Record name | 1,3-Dithiole, 2-(1,3-dithiol-2-ylidene)-, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=56388-66-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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DSSTOX Substance ID |
DTXSID6067620 | |
Record name | 1,3-Dithiole, 2-(1,3-dithiol-2-ylidene)- | |
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Molecular Weight |
204.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Orange or yellow solid in neutral state; Loses electrons forming purple cation and yellow dication; [Merck Index] Orange crystalline powder; [Alfa Aesar MSDS] | |
Record name | Tetrathiafulvalene | |
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CAS No. |
31366-25-3 | |
Record name | Tetrathiafulvalene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=31366-25-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Tetrathiafulvalene | |
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Record name | 31366-25-3 | |
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Record name | 1,3-Dithiole, 2-(1,3-dithiol-2-ylidene)- | |
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Record name | 1,3-Dithiole, 2-(1,3-dithiol-2-ylidene)- | |
Source | EPA DSSTox | |
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Record name | δ-2:2'-bis(1,3-dithiazole) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.979 | |
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Record name | TETRATHIAFULVALENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HY1EN16W9T | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula of tetrathiafulvalene?
A1: The molecular formula of this compound is C6H4S4.
Q2: What is the molecular weight of this compound?
A2: The molecular weight of this compound is 204.36 g/mol.
Q3: What are some key spectroscopic characteristics of this compound derivatives?
A3: this compound derivatives are often characterized using techniques such as 1H NMR, 13C NMR, FT-IR, and mass spectrometry. [] Additionally, UV-Vis spectroelectrochemistry is useful for analyzing their redox behavior. []
Q4: How does the planarity of this compound derivatives impact their properties?
A4: Planar this compound derivatives tend to form stronger charge-transfer complexes and exhibit higher electrical conductivity. [] This is because planarity allows for better orbital overlap and more efficient charge transport.
Q5: What is a key characteristic of this compound's electrochemical behavior?
A5: this compound is known for its strong electron-donating ability and undergoes two reversible, single-electron redox waves. []
Q6: Why is this compound considered a good electron donor?
A6: The central C=C bond in this compound is electron-rich due to the presence of four electron-donating sulfur atoms. This makes it easy for the molecule to lose electrons and form stable radical cation species.
Q7: What happens when this compound interacts with an electron acceptor like tetracyanoquinodimethane (tetracyanoquinodimethane)?
A7: this compound forms charge-transfer complexes with electron acceptors like tetracyanoquinodimethane. [] These complexes often exhibit interesting electrical conductivity properties.
Q8: How does solvent polarity affect the charge-transfer properties of this compound?
A8: The energy of the absorption maximum of the charge-transfer complex between this compound derivatives and tetracyanoquinodimethane generally increases with decreasing solvent polarity. []
Q9: Can the oxidation potential of this compound be tuned?
A9: Yes, the oxidation potential of this compound can be tuned by introducing different substituents on the core structure. For instance, electron-withdrawing groups tend to increase the oxidation potential. [, ]
Q10: What are some applications of this compound and its derivatives?
A10: this compound derivatives have found applications in various fields, including:
- Organic conductors and semiconductors: Their ability to form charge-transfer complexes and exhibit high electrical conductivity makes them suitable for use in organic field-effect transistors (OFETs), sensors, and other electronic devices. [, , ]
- Molecular electronics: this compound units are incorporated into larger molecular architectures to create molecular wires, switches, and other nanoscale electronic components. []
- Supramolecular chemistry: The redox activity of this compound can be exploited for the development of molecular sensors and switches that respond to specific analytes or stimuli. []
- Chemiluminescence probes: Some this compound derivatives have been developed as highly selective and sensitive chemiluminescence probes for singlet oxygen, finding use in chemical and biological systems. []
- Iodine capture: this compound-based covalent organic frameworks (COFs) with high surface areas and abundant this compound groups demonstrate excellent iodine adsorption capacity, relevant for nuclear energy safety and environmental remediation. []
Q11: What factors influence the performance of this compound-based materials in OFETs?
A11: Device performance is influenced by factors such as:
- Molecular packing: Closer stacking of molecules, often observed in specific polymorphs, can lead to higher charge carrier mobilities. []
- Substituent effects: Electron-withdrawing substituents can improve device stability and influence charge transport properties. [, ]
- Contact resistance: Minimizing contact resistance between the organic semiconductor and the electrodes is crucial for achieving high-performance devices. []
Q12: How does the choice of metal ion affect the properties of this compound-metal complexes?
A12: The metal coordination center can significantly impact the properties of the complex. For example, in this compound-metal complex dyads, redox-active metal centers like Ni(II), Cu(I), and Mn(II) can enhance the photocurrent response compared to the free ligand. []
Q13: How do this compound-based COFs achieve high iodine capture capacity?
A13: These COFs combine both physical and chemical adsorption mechanisms. Their high specific surface areas facilitate physisorption, while the abundant this compound groups provide strong chemisorption sites through interactions with iodine. []
Q14: How does modifying the this compound core structure affect its electron-donating ability?
A14: Introducing electron-donating groups, such as alkyl or alkoxy substituents, generally enhances the electron-donating ability of this compound. Conversely, electron-withdrawing groups, such as halogens or cyano groups, tend to reduce the electron-donating ability. [, ]
Q15: How does the length of alkyl chains in this compound derivatives impact their self-assembly?
A15: Longer alkyl chains can promote self-assembly into ordered structures, such as lamellar phases, due to increased van der Waals interactions between the chains. This self-assembly can significantly influence the material's charge transport properties. []
Q16: How does the incorporation of a pyridyl group affect the sensing properties of this compound?
A16: Ethylenedioxythis compound substituted with a pyridinyl group exhibits selective recognition and coordination towards Zn2+ ions, leading to significant changes in its UV-Vis absorption spectrum and redox properties. This highlights the potential of this compound derivatives as selective chemosensors. []
Q17: What computational methods are commonly used to study this compound and its derivatives?
A17: Density functional theory (DFT) calculations are frequently employed to investigate the electronic structure, redox potentials, and other properties of this compound derivatives. [, , , , , ] Time-dependent DFT (TD-DFT) is used to study excited states and optical properties. []
Q18: What insights can DFT calculations provide about the charge transport properties of this compound derivatives?
A18: DFT calculations can be used to estimate the reorganization energy, which is a key parameter for charge transport in organic semiconductors. Lower reorganization energies generally correspond to better charge transport properties. []
Q19: Can computational methods be used to predict the selectivity of this compound-based sensors?
A19: Yes, DFT calculations, particularly those focusing on binding energies and molecular electrostatic potentials, can provide valuable insights into the selectivity of this compound-based receptors towards specific analytes.
Q20: How stable are this compound derivatives under ambient conditions?
A20: The stability of this compound derivatives can vary depending on their substituents and the surrounding environment. Generally, they are more stable in their neutral state compared to their oxidized forms. []
Q21: How can the stability of this compound-based materials be enhanced?
A21: Strategies for enhancing stability include:
- Incorporating electron-withdrawing groups: These groups can stabilize the highest occupied molecular orbital (HOMO) level, making the material less prone to oxidation. []
- Encapsulation in a protective matrix: Embedding the material in a polymer matrix can provide physical protection against environmental degradation. []
Q22: What are common synthetic routes for preparing this compound derivatives?
A22: Several synthetic approaches have been developed, including:
- Wittig-type reactions: These reactions involve the condensation of a phosphonium ylide with a 1,3-dithiole-2-one or 1,3-dithiole-2-thione. [, , , ]
- Coupling reactions: this compound derivatives can be synthesized via the coupling of appropriately substituted 1,3-dithiole-2-thiones using reagents like triethyl phosphite or trimethyl phosphite. [, , ]
- Cross-coupling reactions: The reaction of tetrathiafulvalenylzinc derivatives with various electrophiles allows the introduction of diverse substituents onto the this compound core. []
Q23: What is the role of protecting groups in the synthesis of functionalized this compound derivatives?
A23: Protecting groups, such as the 2-cyanoethyl group, are commonly employed to mask reactive functional groups during synthesis. These groups can be selectively removed later to unveil the desired functionality without affecting the this compound core. []
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